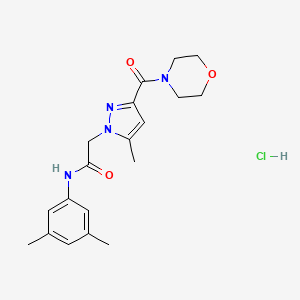![molecular formula C11H13FN2 B2399635 [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287315-79-9](/img/structure/B2399635.png)
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of a fluorophenyl group and a hydrazine moiety adds to its chemical diversity, making it an interesting subject for research in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1,3]-dipolar cycloaddition reaction involving a suitable precursor, such as tricyclo[1.1.1.0]pentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Hydrazine Addition: The final step involves the addition of hydrazine to the bicyclo[1.1.1]pentane core, typically under mild conditions to avoid decomposition of the strained ring system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydrazine moiety can undergo oxidation reactions, potentially forming azo or azoxy compounds.
Reduction: The fluorophenyl group can be reduced under specific conditions, although this is less common due to the stability of the C-F bond.
Substitution: The hydrazine group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of partially or fully reduced fluorophenyl derivatives.
Substitution: Formation of N-substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: The unique structure of [3-(3-Fluorophenyl)-1-bicyclo[11
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features and reactivity.
Medicine:
Pharmacological Research: The hydrazine moiety is known for its potential pharmacological activities, including anti-tumor and anti-inflammatory properties. Research into derivatives of this compound could lead to the development of new therapeutic agents.
Industry:
Material Science: The rigid and strained bicyclo[1.1.1]pentane core can impart unique mechanical properties to materials, making it useful in the development of high-performance polymers and composites.
Mécanisme D'action
The mechanism of action of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not well-documented, but it is likely to involve interactions with biological macromolecules through its hydrazine moiety. The compound may act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or nucleic acids, thereby modulating their function.
Comparaison Avec Des Composés Similaires
- [3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
- Bicyclo[1.1.1]pentane Core: The highly strained and rigid structure of the bicyclo[1.1.1]pentane core imparts unique chemical and physical properties, distinguishing it from other hydrazine derivatives.
This detailed article provides a comprehensive overview of [3-(3-Fluorophenyl)-1-bicyclo[111]pentanyl]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAAYFLBLGBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)




![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)
![5-(2-methyl-5-phenylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2399573.png)

